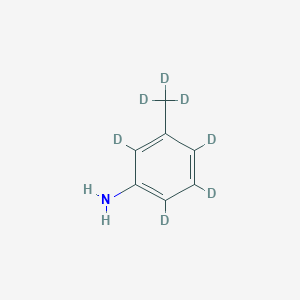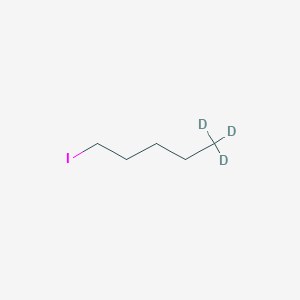
1-Iodopentane-5,5,5-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodopentane-5,5,5-d3 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of 1-iodopentane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms (heavy hydrogen). This compound is valuable in various fields due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Iodopentane-5,5,5-d3 can be synthesized through the halogenation of pentane-5,5,5-d3. The process typically involves the reaction of pentane-5,5,5-d3 with iodine in the presence of a catalyst such as red phosphorus or a similar halogenation agent. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodopentane-5,5,5-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used, often in non-polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pentanes depending on the nucleophile used.
Elimination Reactions: The major product is pentene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodopentane-5,5,5-d3 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in reaction mechanism studies and tracing experiments to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mécanisme D'action
The mechanism of action of 1-Iodopentane-5,5,5-d3 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various reactions and processes. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.
Comparaison Avec Des Composés Similaires
1-Iodopentane-5,5,5-d3 can be compared with other isotopically labeled compounds such as:
1-Iodopentane: The non-labeled counterpart, used in similar reactions but without the benefits of isotopic labeling.
1-Bromopentane-5,5,5-d3: Another labeled compound with bromine instead of iodine, used in similar studies but with different reactivity.
1-Chloropentane-5,5,5-d3: Similar to this compound but with chlorine, offering different reaction pathways and products.
The uniqueness of this compound lies in its specific isotopic labeling and the reactivity of the iodine atom, making it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C5H11I |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
1,1,1-trideuterio-5-iodopentane |
InChI |
InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3/i1D3 |
Clé InChI |
BLXSFCHWMBESKV-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCI |
SMILES canonique |
CCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12304769.png)
![1-[2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12304770.png)

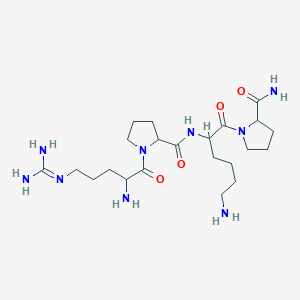
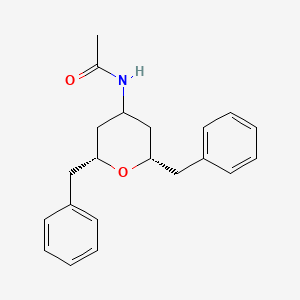
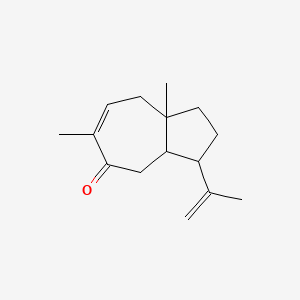
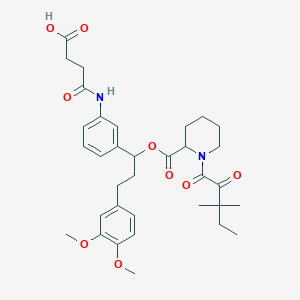
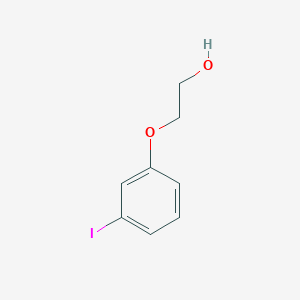
![[3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate](/img/structure/B12304806.png)
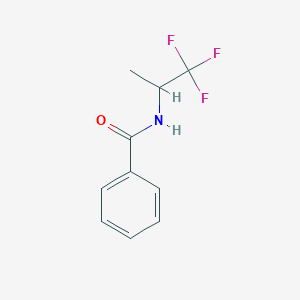
![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)

![Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B12304865.png)
